Technical Monograph: N,N-Diethyl-2-(methylamino)acetamide Hydrochloride
Technical Monograph: N,N-Diethyl-2-(methylamino)acetamide Hydrochloride
The following technical guide is structured as a high-level product monograph and application whitepaper, designed for researchers in medicinal chemistry and drug discovery.
Synonym: Sarcosine Diethylamide Hydrochloride[1]
Executive Summary
N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS: 44897-15-6) is a specialized secondary amine building block belonging to the class of sarcosine (N-methylglycine) derivatives . Structurally, it represents the diethylamide analog of sarcosine.
In modern drug discovery, this compound serves two primary roles:
-
Fragment-Based Drug Discovery (FBDD): It functions as a low-molecular-weight scaffold (
g/mol ) for introducing N-methylated amide motifs, which are critical for improving metabolic stability and membrane permeability in peptidomimetics. -
Synthetic Intermediate: It is a key precursor for synthesizing complex pharmaceutical agents, particularly those targeting the Glycine Transporter Type 1 (GlyT1) or acting as local anesthetic analogs.
This guide details the physicochemical properties, synthetic pathways, and analytical protocols required to utilize this compound effectively in a research setting.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The compound is an amphiphilic salt, combining a polar hydrochloride head with a lipophilic diethylamide tail. This duality allows for unique solubility profiles in organic synthesis.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | N,N-diethyl-2-(methylamino)acetamide hydrochloride |
| Common Name | Sarcosine diethylamide HCl |
| CAS Number | 44897-15-6 |
| Molecular Formula | |
| Molecular Weight | 180.68 g/mol |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone |
| pKa (Calculated) | ~8.2 (Secondary Amine) |
| InChI Key | BAXWKYMQXFJPQI-UHFFFAOYSA-N |
Synthetic Methodology & Manufacturing
The synthesis of N,N-diethyl-2-(methylamino)acetamide HCl follows a robust nucleophilic substitution pathway. Understanding this mechanism is crucial for researchers attempting to derivatize the compound further.
Synthesis Protocol (The Chloroacetamide Route)
The industrial standard for production involves the amination of 2-chloro-N,N-diethylacetamide with methylamine.
Reaction Scheme:
-
Precursor Formation: Reaction of Chloroacetyl chloride with Diethylamine.
-
Amination: Nucleophilic attack by Methylamine (
) on the -carbon. -
Salt Formation: Acidification with HCl to generate the stable hydrochloride salt.
Visualizing the Synthetic Pathway
The following diagram illustrates the stepwise synthesis and the critical control points for impurity management.
Figure 1: Stepwise synthetic pathway from acyl chloride precursors to the final hydrochloride salt.
Critical Process Parameters (CPPs)
-
Stoichiometry: A large excess of methylamine (typically 3-5 equivalents) is required during the substitution step to prevent the formation of the tertiary amine dimer impurity (where one methylamine molecule reacts with two chloroacetamide molecules).
-
Temperature Control: The amination is exothermic. Maintain temperature
during addition to minimize side reactions.
Applications in Drug Discovery[1]
Glycine Transporter (GlyT1) Inhibition Research
Sarcosine (N-methylglycine) is a known endogenous inhibitor of GlyT1. Researchers utilize N,N-diethyl-2-(methylamino)acetamide as a lipophilic analog to probe the Structure-Activity Relationship (SAR) of the transporter's binding pocket.
-
Mechanism: The diethylamide group replaces the carboxylic acid of sarcosine, altering the electrostatic interaction within the active site while improving blood-brain barrier (BBB) permeability.
Peptidomimetic Building Block
In peptide synthesis, this compound serves as a "cap" or a modified amino acid residue.
-
Proteolytic Stability: The N-methyl group introduces steric hindrance, reducing the susceptibility of adjacent peptide bonds to enzymatic cleavage by proteases.
-
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, potentially locking the molecule into a bioactive conformation.
Analytical Profiling & Quality Control
To ensure data integrity in biological assays, the purity of N,N-diethyl-2-(methylamino)acetamide HCl must be verified.
HPLC-MS Method
Due to the lack of a strong UV chromophore (only end-absorption at <210 nm), Mass Spectrometry (MS) is the preferred detection method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
-
Expected Mass:
m/z (Free base mass).
Analytical Workflow Diagram
The following flowchart outlines the decision matrix for validating the compound's identity and purity.
Figure 2: Quality Control workflow for verifying the identity of Sarcosine Diethylamide HCl.
Handling & Safety Protocols
As a secondary amine hydrochloride, this compound requires specific handling precautions.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature (
). Exposure to moisture will lead to deliquescence, making precise weighing difficult. -
Toxicology: While comprehensive toxicological data is limited, structurally related acetamides (e.g., N,N-diethylacetamide) are skin and eye irritants.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
References
-
PubChem. (n.d.). Compound Summary for CID 13352066: 2-(Diethylamino)-N,N-diethylacetamide (Structural Analog). National Library of Medicine. Retrieved January 29, 2026, from [Link]
